molecular formula C18H19F2N5O2S B2944149 1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 869344-63-8

1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Numéro de catalogue: B2944149
Numéro CAS: 869344-63-8
Poids moléculaire: 407.44
Clé InChI: DGZMPXFHTWWINY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic organic molecule featuring a piperidine-4-carboxamide backbone linked to a 3,4-difluorophenyl group and a 6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazole moiety. The piperidine-4-carboxamide scaffold is a common pharmacophore in medicinal chemistry, often associated with CNS permeability and kinase inhibition .

Propriétés

IUPAC Name

1-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O2S/c1-9-22-18-25(23-9)17(27)15(28-18)14(11-2-3-12(19)13(20)8-11)24-6-4-10(5-7-24)16(21)26/h2-3,8,10,14,27H,4-7H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZMPXFHTWWINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic molecule that exhibits significant biological activity. Its structure incorporates a piperidine ring, a difluorophenyl moiety, and a thiazolo-triazole derivative. This unique combination of functional groups suggests potential interactions with various biological targets.

Structural Features

The structural formula can be summarized as follows:

ComponentDescription
Piperidine Ring A six-membered saturated nitrogen-containing ring.
Difluorophenyl Group Enhances lipophilicity and potential biological interactions.
Thiazolo-Triazole Moiety Imparts specific pharmacological properties.

Biological Activity

  • Antimicrobial Properties : Several studies have indicated that compounds containing thiazolo-triazole structures exhibit antimicrobial activity. The presence of the hydroxyl group in this compound may enhance its reactivity towards microbial targets.
  • Anticancer Activity : Research on related compounds has shown promising results against various cancer cell lines. For instance, derivatives of triazole-thiones have been reported to exhibit cytotoxicity against colon carcinoma and breast cancer cells with IC50 values indicating effective inhibition of cell proliferation .
  • Enzyme Inhibition : The structural components of this compound suggest potential inhibition of specific enzymes involved in disease pathways. Compounds with similar thiazole and triazole structures have demonstrated enzyme inhibition capabilities, which may translate to this compound's activity .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various thiazolo-triazole derivatives against the HCT-116 colon cancer cell line. The compound exhibited an IC50 value of 6.2 μM, indicating significant anticancer properties compared to standard treatments like cisplatin .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazolo-triazole derivatives against pathogenic bacteria. The results indicated that compounds similar to this structure showed good antibacterial activity, suggesting potential therapeutic applications in treating infections .

Research Findings

Research findings emphasize the importance of the structural features of 1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide in determining its biological activity:

  • Lipophilicity : The difluorophenyl group enhances the compound's ability to penetrate cellular membranes.
  • Hydroxyl Group : This functional group may facilitate hydrogen bonding with biological targets, increasing binding affinity.
  • Heterocycles : The presence of thiazole and triazole rings is often associated with diverse pharmacological activities.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules from the evidence, focusing on core scaffolds, substituents, and synthetic or functional properties:

Compound Name/ID Core Structure Key Substituents/Functional Groups Biological Activity (if reported) Synthesis & Characterization
Target Compound: 1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide Piperidine-4-carboxamide 3,4-Difluorophenyl; 6-hydroxy-2-methylthiazolo-triazole Not explicitly reported Hypothesized to involve multi-step coupling of thiazolo-triazole and piperidine intermediates
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-Fluorobenzyl; naphthalen-1-yl SARS-CoV-2 inhibition (reported as "acceptable") Synthesized via alkylation/amidation; characterized by NMR/MS
1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carboxamide (10c) Piperidine-4-carboxamide 6-Bromoisothiazolo-pyridine AAK1/GAK inhibition (imputed from study focus) Prepared via coupling with piperidine-4-carboxamide; 69% yield; purified via DCM washes
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b]thiadiazin-6(7H)-one (6) Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl; triazolo-thiadiazine Not explicitly reported Synthesized via heating with monochloroacetic acid; confirmed by NMR/MS
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (12) Pyrrolo-thiazolo-pyrimidine-triazole 4-Chlorophenyl; 4-methoxyphenyl; pyridin-2-amine Not explicitly reported Formed via DMF-mediated coupling; characterized by IR, NMR, and elemental analysis

Key Structural and Functional Insights:

Piperidine-4-Carboxamide Derivatives: The target compound shares this scaffold with and compounds, which exhibit antiviral (SARS-CoV-2) and kinase-inhibitory activities, respectively. The 3,4-difluorophenyl group in the target may confer enhanced metabolic stability compared to the naphthalen-1-yl group in compounds .

Thiazolo-Triazole vs. Thiazolo-Pyrimidine Systems :

  • The target’s thiazolo-triazole moiety differs from the pyrrolo-thiazolo-pyrimidine systems in and . The latter’s extended fused rings may improve planar stacking but reduce solubility compared to the target’s smaller heterocycle .

Synthetic Complexity: and compounds require multi-step syntheses involving DMF or ethanol-mediated reactions, similar to the hypothesized route for the target compound. However, the target’s 6-hydroxy group may necessitate protective group strategies to prevent undesired side reactions .

Research Findings and Implications

  • Antiviral Potential: Piperidine-4-carboxamide derivatives in demonstrate SARS-CoV-2 inhibition, suggesting the target compound could be screened for similar activity .
  • Kinase Inhibition : The bromoisothiazolo-pyridine compound (10c) in highlights the scaffold’s versatility in targeting kinases like AAK1/GAK, which are relevant in viral entry .
  • Synthetic Challenges : The target’s 3,4-difluorophenyl and hydroxy-substituted thiazolo-triazole groups may pose synthetic hurdles, requiring optimized coupling conditions to avoid dehalogenation or oxidation .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?

  • Methodological Answer : The thiazolo-triazole system can be synthesized via cyclocondensation reactions. For example, hydrazine hydrate can react with α,β-unsaturated ketones or esters to form triazole intermediates, followed by thiazole ring closure using reagents like Lawesson’s reagent or phosphorus pentasulfide. Key steps include optimizing solvent systems (e.g., toluene or ethanol) and temperature (80–120°C) to improve regioselectivity . Characterization via 1^1H NMR and IR spectroscopy helps confirm ring formation by tracking NH and C=S/C-O bond vibrations .

Q. How can researchers confirm the structural integrity of the piperidine-4-carboxamide moiety?

  • Methodological Answer : Use a combination of LC-MS (for molecular ion verification) and 2D NMR techniques (e.g., HSQC, HMBC) to resolve stereochemical ambiguities. For example, HMBC correlations between the piperidine carboxamide proton (δ ~3.5 ppm) and the adjacent methylthiazole group can confirm connectivity. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% error .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize target-based assays linked to structural motifs. The fluorophenyl and triazole groups suggest potential kinase or protease inhibition. Use enzyme inhibition assays (e.g., fluorescence polarization for kinases) at 10 µM concentration, with celecoxib as a reference control. Cytotoxicity can be assessed via MTT assays in HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during the coupling of 3,4-difluorophenyl and thiazolo-triazole subunits?

  • Methodological Answer : By-products often arise from competing nucleophilic attacks. Employ Design of Experiments (DoE) to test variables:

  • Catalyst : Pd(PPh3_3)4_4 vs. CuI for Ullmann-type couplings.
  • Solvent : DMF vs. THF (polar aprotic improves solubility).
  • Temperature : 60°C vs. 100°C (higher temps may favor aryl coupling but increase decomposition).
    Monitor progress via TLC (hexane:EtOAc 7:3) and isolate intermediates via flash chromatography. Yields >70% are achievable with Pd catalysts in DMF at 80°C .

Q. What computational approaches resolve contradictions in spectral data for the hydroxy-methylthiazole group?

  • Methodological Answer : Conflicting 1^1H NMR signals (e.g., OH proton at δ 5.2 ppm vs. δ 4.8 ppm) may arise from tautomerism or hydrogen bonding. Perform DFT calculations (B3LYP/6-31G*) to model energy-minimized conformers and predict chemical shifts. Compare with experimental data to assign the dominant tautomer. Solvent effects (DMSO vs. CDCl3_3) should also be modeled .

Q. How do substituents on the triazole ring influence pharmacokinetic properties?

  • Methodological Answer : Use SwissADME to predict parameters:

SubstituentlogPTPSA (Ų)GI Absorption
-OH1.285Low
-OCH3_32.175Moderate
Methyl groups at C2 of thiazole increase logP by ~0.5 units, enhancing blood-brain barrier permeability but reducing solubility. Introduce PEGylated prodrugs to balance lipophilicity .

Q. What strategies address low yields in the final carboxamide coupling step?

  • Methodological Answer : Low yields (<30%) may stem from steric hindrance at the piperidine nitrogen. Use mixed anhydride methods (e.g., ClCO2_2iBu with Et3_3N) instead of DCC/HOBt. Alternatively, employ microwave-assisted synthesis (100°C, 20 min) to accelerate coupling. Confirm completion via LC-MS (expected [M+H]+ = ~480 m/z) .

Data Contradiction Analysis

Q. Why do different synthetic routes for the same intermediate yield divergent biological activities?

  • Methodological Answer : Trace impurities (e.g., residual Pd in cross-coupling reactions) can artifactually inhibit enzymes. Compare HPLC purity (>98% vs. 95%) and ICP-MS metal content. Re-test biological activity after Chelex-treated purification. Structural isomers (e.g., regioisomeric triazoles) may also explain discrepancies; use NOESY to confirm regiochemistry .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.